2-(3,5-二甲基苯氧基)丙酸

描述

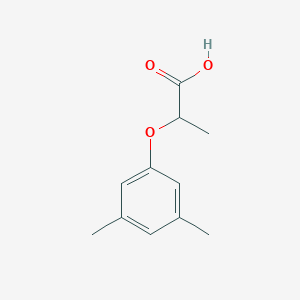

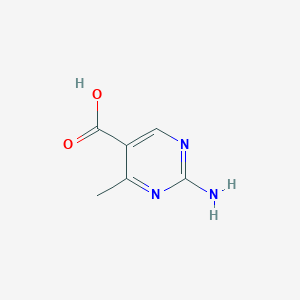

2-(3,5-Dimethylphenoxy)propanoic acid is a chemical compound that is structurally related to various phenoxyacetic and phenoxypropionic acids. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior of 2-(3,5-Dimethylphenoxy)propanoic acid.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that can be adapted for the synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid. For instance, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involves the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . This method could potentially be modified to synthesize 2-(3,5-Dimethylphenoxy)propanoic acid by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined using X-ray crystallography, revealing the hydrogen-bonded cyclic dimers and the synplanar-synplanar side-chain conformation . These findings suggest that 2-(3,5-Dimethylphenoxy)propanoic acid may also form similar hydrogen-bonded structures and exhibit specific conformational characteristics.

Chemical Reactions Analysis

The chemical behavior of related compounds under different conditions has been studied. For instance, the acid treatment of certain phenylpropanoid compounds leads to the formation of specific reaction products, indicating the potential pathways and reactivity of the phenylpropanoid skeleton . This information can be useful in predicting the reactions that 2-(3,5-Dimethylphenoxy)propanoic acid might undergo under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. The study of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid revealed its structure through NMR and FTIR studies, and its electronic properties were analyzed using UV-visible absorption spectroscopy . Additionally, the hysteresis of retention and enantioselectivity on chiral stationary phases for certain compounds indicates the importance of solvent composition and the potential for different states of the compound in the same solvent mixture . These findings can be extrapolated to understand the physical and chemical properties of 2-(3,5-Dimethylphenoxy)propanoic acid, including its chromatographic behavior and solvent interactions.

科学研究应用

新型化合物的合成

- 苯并呋并(2,3-c)吡唑-3(1H)-酮的合成:该化合物用于合成新的苯并呋并(2,3-c)吡唑-3(1H)-酮,该过程涉及 2,4-二甲基苯酚与 2-氯丙酸的反应,然后进行环化和亲核酰基化步骤 (Hogale, Shirke, & Kharade, 1995).

色谱中的手性固定相

- 对映体分离能力:该化合物的衍生物被用来为色谱中的手性固定相 (CSP) 创建手性选择剂,与单一选择剂相比,在混合选择剂 CSP 中显示出增强的对映体分离能力 (Chen, Li, Xiao, Chen, Li, & Bai, 2011).

水溶性树脂的开发

- 热敏树脂合成:一项研究重点是合成一种具有叔胺氧化物侧取代基的水溶性树脂,表明在无化学热激光成像应用中具有潜在用途 (An, Yu, Pu, & Li, 2015).

有机合成中的保护基

- 异羟肟酸保护基:与该化合物相关的 5,5-二甲基-1,4,2-二恶唑作为非质子异羟肟酸保护基,适用于各种类型的异羟肟酸 (Couturier et al., 2002).

取代甲苯的官能化

- 邻位官能化过程:用于取代的 N,N-二甲基苄胺的邻位官能化,导致形成 3-(2'-甲苯基)丙酸及其衍生物 (Cai, Fu, Li, Wan, & Shi, 2007).

生物活性化合物的合成

- 3,5-二甲氧基邻苯二甲酸的合成:参与合成 3,5-二甲氧基邻苯二甲酸,这是一种具有评估的生物学性质的化合物 (Ghulam, Nasim, & Fan, 2007).

光伏研究

- 用于太阳能电池的分子工程:在分子工程中,衍生物被用于设计用于光伏应用的有机敏化剂,在太阳能电池应用中表现出高效率 (Kim et al., 2006).

安全和危害

The safety data sheet for “2-(3,5-Dimethylphenoxy)propanoic acid” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

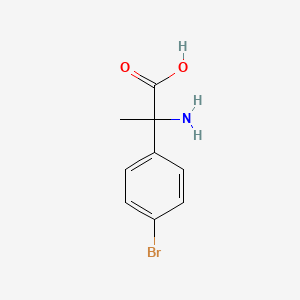

IUPAC Name |

2-(3,5-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABNTEYLRKTXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390394 | |

| Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

777-57-1 | |

| Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)